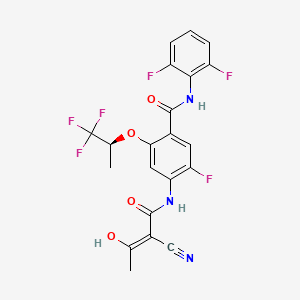
hDHODH-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hDHODH-IN-8 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway. This compound has shown significant antiproliferative activity and excellent aqueous solubility, making it a promising candidate for research in tumor diseases, particularly lymphoma .
Preparation Methods
The synthesis of hDHODH-IN-8 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
hDHODH-IN-8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its inhibitory properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new substituents to the molecule, enhancing its activity or solubility.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
hDHODH-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of dihydroorotate dehydrogenase and its effects on pyrimidine biosynthesis.
Biology: Investigated for its role in cellular proliferation and apoptosis, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating tumor diseases, especially lymphoma.
Mechanism of Action
hDHODH-IN-8 exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is involved in the fourth step of the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, rapidly proliferating cells, such as cancer cells, are unable to synthesize the nucleotides they need for growth and division, leading to cell death .
The molecular targets of this compound include the active site of dihydroorotate dehydrogenase, where it binds and prevents the enzyme from catalyzing the oxidation of dihydroorotate to orotate. This disruption in the pyrimidine biosynthesis pathway ultimately affects various cellular processes, including DNA replication and repair .
Comparison with Similar Compounds
hDHODH-IN-8 is unique among dihydroorotate dehydrogenase inhibitors due to its high potency and excellent solubility. Similar compounds include:
Brequinar: Another potent hDHODH inhibitor with significant antiproliferative activity, but with different pharmacokinetic properties.
Leflunomide: A well-known hDHODH inhibitor used in the treatment of rheumatoid arthritis, but with a different chemical structure and mechanism of action.
Teriflunomide: A derivative of leflunomide, used in the treatment of multiple sclerosis, with similar inhibitory properties but different therapeutic applications
These compounds share the common feature of inhibiting dihydroorotate dehydrogenase, but they differ in their chemical structures, pharmacokinetics, and specific applications.
Properties
Molecular Formula |
C21H15F6N3O4 |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
4-[[(Z)-2-cyano-3-hydroxybut-2-enoyl]amino]-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide |
InChI |
InChI=1S/C21H15F6N3O4/c1-9(31)12(8-28)20(33)29-16-7-17(34-10(2)21(25,26)27)11(6-15(16)24)19(32)30-18-13(22)4-3-5-14(18)23/h3-7,10,31H,1-2H3,(H,29,33)(H,30,32)/b12-9-/t10-/m0/s1 |
InChI Key |
BIDNHWHAWYEYKL-JMZICWNOSA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)OC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2F)F)F)NC(=O)/C(=C(/C)\O)/C#N |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2F)F)F)NC(=O)C(=C(C)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















